molecular formula C8H12N2O3 B14551953 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one CAS No. 62091-87-6

6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one

Cat. No.: B14551953
CAS No.: 62091-87-6
M. Wt: 184.19 g/mol
InChI Key: GAIKCYRNIDTCCG-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an isopropyl ether group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxy-4(3H)-pyrimidinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropyl ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl ether group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles like sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of 6-oxo-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one

    Reduction: Formation of 6-hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-ol

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used

Scientific Research Applications

6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-hydroxy-4(3H)-pyrimidinone: Lacks the isopropyl ether group.

    6-Hydroxy-5-methyl-2-[(methyl)oxy]pyrimidin-4(3H)-one: Contains a methyl ether group instead of an isopropyl ether group.

    6-Hydroxy-5-methyl-2-[(ethyl)oxy]pyrimidin-4(3H)-one: Contains an ethyl ether group instead of an isopropyl ether group.

Uniqueness

The uniqueness of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl ether group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62091-87-6

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-propan-2-yloxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O3/c1-4(2)13-8-9-6(11)5(3)7(12)10-8/h4H,1-3H3,(H2,9,10,11,12)

InChI Key

GAIKCYRNIDTCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)OC(C)C)O

Origin of Product

United States

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